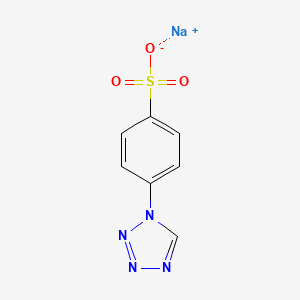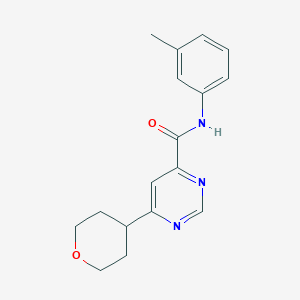
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine carboxamides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide acts by inhibiting the activity of the protein kinase IKKε, which plays a key role in the regulation of inflammatory responses. By inhibiting this protein, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to reduce the production of inflammatory cytokines, thus reducing inflammation and related symptoms.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of IKKε, which makes it a useful tool for studying the role of this protein in various biological processes. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several potential future directions for research. One area of interest is the development of N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide's potential applications in the treatment of viral infections, such as COVID-19. Additionally, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide's role in the regulation of immune responses and its potential applications in the treatment of autoimmune disorders warrant further investigation.
In conclusion, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a promising compound that has potential applications in scientific research. Its specific inhibition of IKKε and its wide range of pharmacological properties make it a useful tool for studying various biological processes. Further research is needed to determine its safety and efficacy in vivo and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 4-hydroxypyrimidine, followed by the addition of 4-methylmorpholine and oxalyl chloride. The resulting compound is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)20-17(21)16-10-15(18-11-19-16)13-5-7-22-8-6-13/h2-4,9-11,13H,5-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMJXOUWCISKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2574527.png)
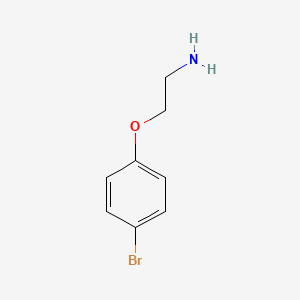
![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
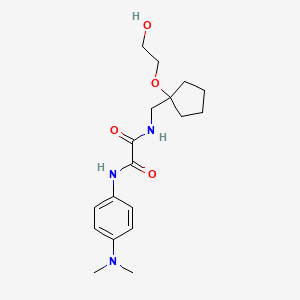
![4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2574534.png)
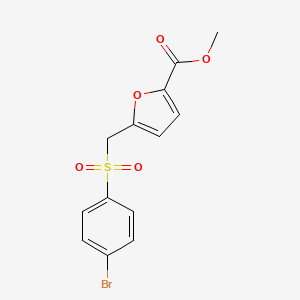
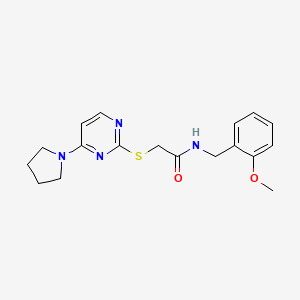
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
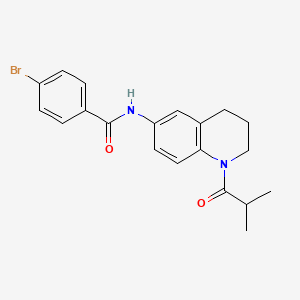
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
